molecular formula C20H20N2O3 B11339099 N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide

N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11339099
M. Wt: 336.4 g/mol
InChI Key: MQXOUKFGJYMZHT-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a benzamide moiety substituted with a propan-2-yloxy group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of 8-methoxyquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution at the 5th position: The 8-methoxyquinoline is then subjected to electrophilic substitution to introduce a suitable leaving group at the 5th position.

    Coupling with 4-(propan-2-yloxy)benzoic acid: The substituted quinoline is then coupled with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a quinone derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The quinoline ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: It is used as a probe to study the binding interactions with proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyquinoline moiety can intercalate with DNA, disrupting its function, while the benzamide group can inhibit enzyme activity by binding to the active site. This dual mechanism can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(8-hydroxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(8-methoxyquinolin-5-yl)-4-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(8-methoxyquinolin-5-yl)-4-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

  • The presence of the propan-2-yloxy group in N-(8-methoxyquinolin-5-yl)-4-(propan-2-yloxy)benzamide provides unique steric and electronic properties that can influence its binding interactions and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H20N2O3/c1-13(2)25-15-8-6-14(7-9-15)20(23)22-17-10-11-18(24-3)19-16(17)5-4-12-21-19/h4-13H,1-3H3,(H,22,23)

InChI Key

MQXOUKFGJYMZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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